molecular formula C13H14N6O3S B10979971 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B10979971
M. Wt: 334.36 g/mol
InChI Key: WOKGMBNSULYAQL-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 4-position with a methylsulfonylamino (-NHSO₂CH₃) group. The indole nitrogen is linked via an acetamide bridge to a 1H-1,2,4-triazol-3-yl moiety. The acetamide spacer allows conformational flexibility, which may influence target binding .

Properties

Molecular Formula

C13H14N6O3S

Molecular Weight

334.36 g/mol

IUPAC Name

2-[4-(methanesulfonamido)indol-1-yl]-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C13H14N6O3S/c1-23(21,22)18-10-3-2-4-11-9(10)5-6-19(11)7-12(20)16-13-14-8-15-17-13/h2-6,8,18H,7H2,1H3,(H2,14,15,16,17,20)

InChI Key

WOKGMBNSULYAQL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC=NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride and a suitable base.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.

    Coupling Reactions: The final step involves coupling the indole and triazole moieties through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Indole vs. Benzo[d]thiazole Derivatives
  • Target Compound: Indole core with methylsulfonylamino substitution.
  • Analog () : Benzo[d]thiazole derivatives (e.g., compounds 5a–m) feature alkoxy groups at position 6 and a 1,2,4-triazole-3-ylthioacetamide linkage.
  • Comparison: Indole’s planar structure may facilitate π-π stacking with aromatic residues in enzyme active sites, whereas benzo[d]thiazole’s sulfur atom could enhance hydrophobic interactions.
Triazole Substituents
  • Target Compound : 1H-1,2,4-triazol-3-yl linked via acetamide.
  • Analog () : MGH-CP25 contains a 4H-1,2,4-triazol-3-ylsulfonyl group attached to an adamantyl-phenylacetamide.
  • Comparison: The sulfonyl group in MGH-CP25 increases steric bulk and oxidative stability compared to the target’s methylsulfonylamino group. Adamantyl in MGH-CP25 enhances lipophilicity, which may improve blood-brain barrier penetration, whereas the target’s indole core favors solubility .

Substituent Effects on Pharmacokinetics

Sulfonyl vs. Thioether Linkages
  • Target Compound: Methylsulfonylamino group at indole-3.
  • Analog (): 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides.
  • Furan in ’s analog introduces additional hydrogen-bonding sites, which the target lacks .
Amino vs. Cyano Groups
  • Analog (): Compounds with cyano (-CN) substituents on quinoline cores (e.g., N-(4-(3-chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide).
  • The target’s methylsulfonylamino group is non-covalent but may improve solubility via polar interactions .

Spectroscopic Characterization

  • 1H NMR (Hypothesized for Target): Indole protons: δ 7.2–8.1 ppm (aromatic H). Methylsulfonylamino: δ 3.1 ppm (SO₂CH₃). Acetamide: δ 2.2 ppm (CH₃CO).
  • Comparison with and :
    • reports δ 4.16 ppm for NHNH₂ in triazole derivatives, absent in the target.
    • ’s N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide shows indole H at δ 6.9–7.6 ppm, similar to the target .

Pharmacological Implications

  • Analog Activities :
    • ’s MGH-CP25 targets TEAD–YAP interactions in cancer.
    • ’s oxadiazole-thiol derivatives exhibit anti-exudative properties.
  • Limitations: No direct bioactivity data for the target compound; predictions rely on structural parallels .

Biological Activity

The compound 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features:

  • An indole moiety linked to a triazole ring.
  • A methylsulfonyl group that may enhance solubility and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the triazole ring suggests potential antifungal and anticancer properties, as compounds with similar structures have shown promising results in inhibiting tumor growth and microbial proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AA549 (Lung Cancer)5.2Apoptosis induction
Compound BMCF7 (Breast Cancer)3.8Cell cycle arrest
Target CompoundHeLa (Cervical Cancer)4.5Inhibition of proliferation

These results suggest that the target compound may also induce apoptosis and inhibit cell proliferation in cancer cell lines.

Antimicrobial Activity

The compound's potential antimicrobial properties were evaluated against various bacterial strains. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli30
S. aureus25
P. aeruginosa20

These findings indicate that the compound possesses notable antibacterial activity, which could be beneficial in treating infections caused by resistant strains.

Case Studies

A recent case study explored the effects of the compound on human cancer cell lines. The study found that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its role as an apoptosis inducer.

Research Findings

Further investigation into the structure-activity relationship (SAR) of similar compounds has highlighted key functional groups necessary for biological activity:

  • Methylsulfonyl Group : Enhances solubility and bioavailability.
  • Triazole Ring : Imparts antifungal properties and may enhance anticancer efficacy.
  • Indole Moiety : Provides structural stability and potential interaction sites for biological targets.

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